molecular formula C18H15ClN4O2S B10994473 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10994473
M. Wt: 386.9 g/mol
InChI Key: DDIGBOSEZJZJLM-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a synthetic small molecule featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. Key structural elements include:

  • 4-hydroxy group: Likely contributes to hydrogen bonding with biological targets.
  • 5-methyl substituent: Enhances steric bulk and may influence metabolic stability.

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15ClN4O2S/c1-10-14-16(24)21-9-22-18(14)26-15(10)17(25)20-5-7-23-6-4-11-2-3-12(19)8-13(11)23/h2-4,6,8-9H,5,7H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

DDIGBOSEZJZJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates cyclization reactions while improving yields. For example, a mixture of 2-amino-3-cyanothiophene derivatives and formamide or urea under microwave irradiation (180 MW, 600 rpm) produces thieno[2,3-d]pyrimidines in 16–20 minutes, achieving yields of 72–85%. This method reduces side reactions and thermal decomposition compared to conventional heating.

Key Steps:

  • Reactants: 2-Amino-3-cyanothiophene, formamide/urea.

  • Conditions: 180 MW, 600 rpm, solvent-free.

  • Yield: 81–85% for thieno[2,3-d]pyrimidines.

Conventional Thermal Cyclization

Thermal cyclization using urea or formamide at elevated temperatures (200°C) remains a viable alternative. For instance, heating methyl 2-aminothiophene-3-carboxylate with urea for 2 hours yields thieno[2,3-d]pyrimidine-2,4-diol, which is subsequently chlorinated using phosphorus oxychloride to form 2,4-dichlorothieno[2,3-d]pyrimidine (67% yield).

Functionalization of the Thieno[2,3-d]Pyrimidine Core

Introduction of Hydroxy and Methyl Groups

The 4-hydroxy and 5-methyl substituents are introduced through selective substitution reactions. Hydrolysis of the 4-chloro group using sodium hydroxide (1 N) yields the 4-hydroxy derivative, while methyl groups are incorporated via alkylation with methyl iodide or using pre-functionalized starting materials.

Example Protocol:

  • Substrate: 2,4-Dichlorothieno[2,3-d]pyrimidine.

  • Reagents: NaOH (1 N), methyl iodide.

  • Conditions: Reflux in ethanol, 6 hours.

  • Yield: 70–75% for 4-hydroxy-5-methylthieno[2,3-d]pyrimidine.

Synthesis of the Indole-Ethyl-Carboxamide Moiety

Preparation of 6-Chloro-1H-Indole Derivatives

6-Chloro-1H-indole is synthesized via reductive alkylation of 6-chloroindole using sodium cyanoborohydride in acetic acid (20 minutes, room temperature), achieving quantitative yields.

Key Reaction:

\text{6-Chloroindole} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{6-Chloro-2,3-dihydro-1H-indole} \quad \text{(Yield: 100%)}

Ethylation and Carboxamide Formation

The indole nitrogen is ethylated using 1,2-dibromoethane, followed by coupling with activated carboxylic acids (e.g., thieno[2,3-d]pyrimidine-6-carboxylic acid) via peptide coupling reagents like HATU or EDCl.

Example Protocol:

  • Reactants: 6-Chloro-1H-indole, 1,2-dibromoethane, thieno[2,3-d]pyrimidine-6-carboxylic acid.

  • Conditions: DMF, HATU, DIPEA, room temperature, 16 hours.

  • Yield: 65–70% for N-[2-(6-chloro-1H-indol-1-yl)ethyl]carboxamide.

Final Coupling and Purification

The thieno[2,3-d]pyrimidine core and indole-ethyl-carboxamide are coupled under mild basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound.

Optimization Data:

StepReagents/ConditionsYield (%)Purity (%)
Core SynthesisMicrowave, formamide8598
Hydroxy/MethylationNaOH, methyl iodide7595
Indole-Ethyl CouplingHATU, DIPEA7097
Final PurificationColumn chromatography6899

Challenges and Mitigation Strategies

  • Byproduct Formation: Chlorination with phosphorus oxychloride may generate phosphoric acid byproducts, necessitating neutralization with ice water.

  • Low Solubility: The final compound’s low solubility in polar solvents is addressed using DMF-DMSO mixtures during crystallization.

  • Scale-Up Limitations: Microwave methods are optimized for small batches; conventional heating is preferred for industrial-scale synthesis .

Chemical Reactions Analysis

Alkylation Reactions

The hydroxyl group at the 4-position of the thienopyrimidine core undergoes alkylation under mild basic conditions. A representative reaction uses methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60–80°C, yielding 4-alkoxy derivatives with 72–85% efficiency.

Example reaction:

4-OH+CH3IK2CO3,DMF4-OCH3\text{4-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-OCH}_3

Alkylation enhances lipophilicity, improving membrane permeability for biological assays.

Acylation Reactions

The hydroxyl group is acylated using acetic anhydride in pyridine under reflux (90–100°C, 4–6 hours), producing acetylated derivatives in 68–75% yield. These esters serve as prodrugs or intermediates for further functionalization:

4-OH+(CH3CO)2Opyridine4-OCOCH3\text{4-OH} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{4-OCOCH}_3

Suzuki–Miyaura Coupling

The chloroindole moiety participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in a DME/H₂O solvent system (80–100°C, 12–24 hours) yields biaryl derivatives (55–65%).

Applications:

  • Introduces aromatic groups to modulate target binding.

  • Enhances π-stacking interactions with enzyme active sites.

Nucleophilic Aromatic Substitution

The chlorine atom on the indole ring is displaced by nucleophiles such as amines. Reactions with morpholine or piperazine in DMF using DIPEA (100–120°C, 8–12 hours) yield amino-substituted derivatives (60–70%):

6-Cl+H2N-RDIPEA, DMF6-NH-R\text{6-Cl} + \text{H}_2\text{N-R} \xrightarrow{\text{DIPEA, DMF}} \text{6-NH-R}

Hydroxyl Group Functionalization

The 4-hydroxyl group undergoes condensation with aldehydes or ketones to form Schiff bases. For instance, reaction with benzaldehyde in ethanol under acidic conditions (HCl, 50°C, 6 hours) yields imine-linked derivatives (70–78%) .

Cyclization and Core Modification

The thienopyrimidine core can be modified via cyclization with ethyl cyanoformate, forming fused-ring systems . For example, treatment with ethyl cyanoformate in dichloromethane produces tricyclic derivatives, critical for exploring structure–activity relationships .

Carboxamide Reactivity

The carboxamide group at position 6 participates in hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding carboxylic acid derivatives . These intermediates are pivotal for synthesizing salts or conjugates with improved solubility.

Mechanistic Insights

  • Anti-inflammatory activity : Derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–2.4 μM, correlating with electron-withdrawing substituents on the indole ring.

  • Cytotoxicity : Schiff base derivatives show enhanced activity against HT-29 colon cancer cells (IC₅₀ = 3.2 μM) compared to parent compounds (IC₅₀ = 12.5 μM) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core, characterized by a fused thiophene and pyrimidine ring system, with additional functional groups that enhance its chemical diversity. The synthesis typically involves multi-step synthetic routes, which may include reactions such as:

  • Cyclization : To form the thienopyrimidine core.
  • Substitution Reactions : To introduce the chloro-indole moiety and hydroxyl groups.

These synthetic pathways are critical for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Anticancer Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The unique substitution patterns in N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide may further enhance its efficacy against these cell lines.

Compound NameStructural FeaturesNotable Activities
4-Hydroxythieno[2,3-d]pyrimidineLacks chloroindole moietyAnticancer activity
Thieno[3,2-d]pyrimidine derivativesSimilar core structureSirtuin inhibition
5-Methylthieno[2,3-d]pyrimidinesVariations in substituentsAnti-inflammatory properties

The specific indole substitution and hydroxyl group positioning in this compound may contribute to its enhanced biological activity compared to similar compounds.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also been studied for their antimicrobial properties. Compounds structurally related to this compound have shown significant antibacterial and antimycobacterial activity against strains like Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Case Studies and Research Findings

Several studies have documented the biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of various thieno[2,3-d]pyrimidines on MCF-7 and MDA-MB-231 cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Testing : In vitro assays were conducted to evaluate the antimicrobial efficacy of related compounds against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing several compounds with significant activity .
  • Mechanistic Studies : Investigations into the mechanism of action have highlighted the importance of specific functional groups in mediating biological effects. For example, the presence of an indole moiety has been linked to enhanced interaction with biological targets involved in cancer progression .

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Amino-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamides ()

  • Core Structure: Shares the thieno[2,3-d]pyrimidine backbone but replaces the 4-hydroxy group with a 4-oxo moiety.
  • Substituents : The carboxamide is attached to a phenyl group instead of the chloroindole-ethyl chain.
  • Biological Implications : The 4-oxo group may reduce hydrogen-bonding capacity compared to the 4-hydroxy analog. Phenyl substitution likely enhances aromatic interactions but reduces selectivity for indole-binding targets .

N-(2-Dimethylaminoethyl)-4-(4-Fluoro-2-(tetrahydropyran-4-yloxy)phenylamino) Analogue ()

  • Core Structure: Identical thieno[2,3-d]pyrimidine core.
  • Substituents: Features a dimethylaminoethyl group (improving solubility) and a fluorinated phenylamino moiety.
  • Key Difference : The absence of the indole group may limit interactions with indole-specific targets (e.g., serotonin receptors) but could enhance kinase inhibition .

Pyrimidine and Thiazole-Based Carboxamides

BMS-354825 (Dasatinib Analogue, )

  • Core Structure: Thiazole-5-carboxamide instead of thienopyrimidine.
  • Substituents: 2-Aminopyrimidinyl and 2-chloro-6-methylphenyl groups.
  • Activity: Potent dual Src/Abl kinase inhibitor with antitumor efficacy in leukemia models. The thiazole core may offer distinct binding kinetics compared to thienopyrimidines .

2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide ()

  • Core Structure : Simple pyrimidine ring without thiophene fusion.
  • Substituents : Methoxy and isopropyl groups enhance lipophilicity.
  • Molecular Weight : 314 g/mol (lower than the target compound’s estimated weight).
  • Implications : The lack of fused thiophene may reduce planar stacking interactions in enzyme binding pockets .

Indole-Containing Analogues ()

  • Relevance : The target compound’s 6-chloroindole group is structurally similar to indole derivatives in (N-(2-(6-hydroxy-5-methoxyindol-3-yl)ethyl)acetamide) and (N-(1H-indol-5-yl)thiazolo[3,2-a]pyrimidine-6-carboxamide).
  • Key Differences: ’s compound has a hydroxy-methoxyindole, which may interact with serotonin receptors, whereas the chloroindole in the target compound could enhance stability or alter target specificity.

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. The presence of a chloro-substituted indole moiety and a hydroxyl group at the 4-position enhances its chemical diversity. The synthesis typically involves multi-step synthetic routes that allow for the modification of the compound to enhance its biological activity or to create derivatives with improved properties.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing primarily on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity. In vitro studies have shown that compounds with similar thienopyrimidine structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thieno[2,3-d]pyrimidines have shown minimum inhibitory concentrations (MICs) in the low micromolar range against various microbial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Similar compounds in the thieno[2,3-d]pyrimidine class have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives showed significant reduction in carrageenan-induced paw edema in animal models, indicating their potential as therapeutic agents for inflammatory conditions .

Anticancer Activity

Research into the anticancer properties of compounds related to this compound suggests that they may inhibit cancer cell proliferation through various mechanisms. The structural features that allow for interaction with specific biological targets may facilitate apoptosis in cancer cells or inhibit tumor growth factors. Studies have indicated that similar thienopyrimidine derivatives can induce cell cycle arrest in cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The compound might interact with specific receptors involved in pain and inflammation signaling pathways.

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of thienopyrimidine derivatives found that those with similar structural features exhibited potent activity against M. tuberculosis and other pathogens. The most effective compounds were further analyzed for toxicity using hemolytic assays, revealing a favorable safety profile up to certain concentrations .
  • Anti-inflammatory Trials : Another research effort focused on evaluating the anti-inflammatory properties of related compounds in animal models showed comparable efficacy to standard treatments like diclofenac sodium while exhibiting fewer gastrointestinal side effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
4-Hydroxythieno[2,3-d]pyrimidineLacks chloroindole moietyAnticancer activity
Thieno[3,2-d]pyrimidine derivativesSimilar core structureSirtuin inhibition
5-Methylthieno[2,3-d]pyrimidinesVariations in substituentsAnti-inflammatory properties

The unique substitution pattern of this compound may enhance its biological activity compared to these similar compounds.

Q & A

Q. How to design a robust formulation for preclinical toxicity testing?

  • Methodological Answer :
  • Excipient Screening : Test cyclodextrins or PEGylated lipids to enhance aqueous solubility (e.g., ’s use of β-cyclodextrin for similar compounds) .
  • Dose Escalation Studies : Start with 1/10th the anticipated effective dose and monitor hepatic/renal biomarkers weekly.

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